molecular formula C44H46CaN4O18 B108173 Oxytetracycline hemicalcium salt CAS No. 15251-48-6

Oxytetracycline hemicalcium salt

Cat. No.: B108173
CAS No.: 15251-48-6
M. Wt: 958.9 g/mol
InChI Key: VANYVCHXDYVKSI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxytetracycline hemicalcium salt (CAS: 15251-48-6) is a calcium salt derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is structurally characterized by the substitution of one calcium ion for two oxytetracycline molecules, forming a 1:2 calcium-to-oxytetracycline complex . This compound is primarily used in industrial applications, such as veterinary medicine and aquaculture, due to its stability and controlled release properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxytetracycline is synthesized through a fermentation process involving the actinomycete Streptomyces rimosus. The process includes the following steps:

Industrial Production Methods: In industrial settings, oxytetracycline hydrochloride is produced by dissolving anhydrous calcium chloride in methanol, adding diatomaceous earth for filtration, and then adding high-purity hydrochloric acid. The oxytetracycline dihydrate is then added, followed by further addition of hydrochloric acid for cooling crystallization. The resulting crystals are centrifuged, leached with methanol, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Oxytetracycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxytetracycline has a wide range of applications in scientific research:

Mechanism of Action

Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This inhibition of translation is reversible and effectively stops the production of essential proteins required for bacterial growth and multiplication .

Comparison with Similar Compounds

Comparison with Similar Oxytetracycline Derivatives

The following table summarizes key differences between oxytetracycline hemicalcium salt and structurally related compounds:

Compound CAS Number Molecular Formula Solubility Purity Primary Applications Toxicity
This compound 15251-48-6 C₂₂H₂₄N₂O₉·½Ca Limited water solubility; soluble in acidic buffers >99% (HPLC) Industrial, veterinary use Skin/eye irritation; reproductive toxicity; hazardous to aquatic life
Oxytetracycline Hydrochloride 2058-46-0 C₂₂H₂₅ClN₂O₉ Highly water-soluble (100 mM) >99% (HPLC) Human pharmaceuticals Lower acute toxicity (pharmaceutical-grade)
Oxytetracycline Dihydrate 6153-64-6 C₂₂H₂₈N₂O₁₁ Soluble in 0.01 N HCl ACS grade Research and analytical use No specific hazards listed
β-Apo-oxytetracycline 18751-99-0 C₂₂H₂₄N₂O₈ Solubility data not available IND grade Biochemical research Not classified
Oxytetracycline Calcium (1:1) 7179-50-2 C₂₂H₂₄CaN₂O₉ Similar to hemicalcium salt Not specified Historical formulations Limited data

Key Findings:

  • Solubility and Stability: Oxytetracycline hydrochloride exhibits superior water solubility (100 mM) compared to the hemicalcium salt, making it ideal for injectable formulations .
  • Analytical Methods : Both compounds are analyzed via HPLC with tetrabutylammonium hydrogen sulfate as a mobile phase additive, but preparation steps differ. For example, hemicalcium salt requires dissolution in 0.1 N HCl for microbial assays, whereas hydrochloride formulations use 0.01 N HCl .
  • Toxicity: The hemicalcium salt carries significant hazards, including reproductive toxicity (Category 2) and environmental persistence, restricting its use to non-human applications . In contrast, the hydrochloride form meets pharmaceutical safety standards for human use .
  • Structural Variants : Derivatives like β-Apo-oxytetracycline and dihydrate forms are used in research, with the latter serving as a reference standard in analytical chemistry .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying oxytetracycline hemicalcium salt in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Follow the USP 35 protocol for oxytetracycline hydrochloride , adapting the mobile phase (e.g., tetrabutylammonium hydrogen sulfate and phosphate buffer at pH 7.5) to account for the hemicalcium salt’s solubility. Validate parameters per ICH guidelines: linearity (5–200 µg/mL), precision (RSD <2%), and recovery (98–102%) using a reference standard. Ensure column selection (C18, 5 µm) and system suitability tests (theoretical plates >2000, tailing factor <2) .

Q. How can researchers optimize the synthesis of this compound to ensure high purity?

  • Methodological Answer : Use controlled crystallization from aqueous ethanol (70% v/v) at pH 6.5–7.0. Monitor calcium ion stoichiometry via atomic absorption spectroscopy to confirm a 1:1 molar ratio of oxytetracycline to calcium. Purify via recrystallization, and validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities and HPLC for organic contaminants (>98% purity) .

Q. What are the key stability-indicating parameters for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Assess degradation using HPLC to detect epi-oxytetracycline (primary degradant) and spectrophotometry for absorbance shifts (λmax = 353 nm). Store the compound in airtight, light-resistant containers at 2–8°C to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Use phase-solubility diagrams to map solubility in binary solvent systems (e.g., water-ethanol). Employ molecular dynamics simulations to model interactions between calcium ions and oxytetracycline’s hydroxyl/carboxyl groups, which influence solubility. Validate experimentally via shake-flask methods at 25°C and 37°C, reporting results as mg/mL ± SD .

Q. What advanced techniques are suitable for characterizing the crystalline structure of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the coordination geometry of calcium ions. Complement with Fourier-transform infrared spectroscopy (FTIR) to identify chelation peaks (e.g., Ca–O bonds at 450–550 cm⁻¹) and solid-state NMR to confirm hydrogen bonding networks .

Q. How does the hemicalcium salt form affect oxytetracycline’s antimicrobial efficacy compared to hydrochloride or sulfate salts?

  • Methodological Answer : Conduct comparative MIC (minimum inhibitory concentration) assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution. Adjust buffer systems (e.g., MHB II) to account for calcium-induced precipitation. Analyze dissolution profiles in simulated intestinal fluid to correlate bioavailability with salt form .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line Raman spectroscopy, to monitor crystallization in real time. Optimize mixing speed (200–400 rpm) and cooling rates (0.5°C/min) to control particle size distribution (target D90 <50 µm) .

Q. How can researchers identify and quantify degradation products in aged this compound samples?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI+) in full-scan mode (m/z 100–600). Compare fragmentation patterns with reference standards for epi-oxytetracycline (m/z 461 → 443) and anhydro-oxytetracycline (m/z 443 → 426). Quantify using external calibration curves (LOD: 0.1 µg/mL) .

Q. What experimental designs are optimal for studying this compound’s bioavailability in in vitro intestinal models?

  • Methodological Answer : Use Caco-2 cell monolayers in Transwell assays. Pre-equilibrate this compound in HBSS (pH 6.5) and measure apical-to-basolateral transport over 2 hours. Correct for calcium-induced tight junction modulation using TEER (transepithelial electrical resistance) monitoring .

Q. How can conflicting data on this compound’s stability in feed matrices be addressed?

  • Methodological Answer : Simulate feed conditions (e.g., high-temperature pelleting at 80°C) and analyze stability via HPLC. Apply mixed-effects models to account for matrix heterogeneity (e.g., lipid content). Include antioxidants (e.g., ascorbic acid at 0.1% w/w) to reduce oxidative degradation .

Properties

CAS No.

15251-48-6

Molecular Formula

C44H46CaN4O18

Molecular Weight

958.9 g/mol

IUPAC Name

calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate

InChI

InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2

InChI Key

VANYVCHXDYVKSI-UHFFFAOYSA-L

SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2]

Color/Form

Light-yellow crystals or needles from aqueous MeOH
Pale yellow to tan, crystalline powde

density

1.634 at 20 °C

melting_point

184.5 °C

physical_description

Light yellow to tan solid;  [HSDB] Pale yellow to tan crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant; Health Hazard; Environmental Hazard

Related CAS

2058-46-0 (mono-hydrochloride)
6153-64-6 (di-hydrate)
6153-65-7 (di-hydrochloride salt, di-hydrate)
64038-91-1 (sulfate (2:1))
69766-62-7 (hydrochloride salt)
7179-50-2 (calcium (1:1) salt)

solubility

47 [ug/mL] (The mean of the results at pH 7.4)
For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page.
SLIGHTLY SOL IN ALCOHOL
In water, 3.13X10+2 mg/L at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxytetracycline hemicalcium salt
Oxytetracycline hemicalcium salt
Oxytetracycline hemicalcium salt
Oxytetracycline hemicalcium salt
Oxytetracycline hemicalcium salt
Oxytetracycline hemicalcium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.